molecular formula C21H17N5O4S B11019707 methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11019707
M. Wt: 435.5 g/mol
InChI Key: IVWINHXTRQWYGY-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5 and a methyl carboxylate at position 2. The molecule also contains a benzotriazinone moiety linked via a propanoyl-amide bridge. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX remaining industry standards .

Properties

Molecular Formula

C21H17N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H17N5O4S/c1-30-20(29)17-18(13-7-3-2-4-8-13)31-21(23-17)22-16(27)11-12-26-19(28)14-9-5-6-10-15(14)24-25-26/h2-10H,11-12H2,1H3,(H,22,23,27)

InChI Key

IVWINHXTRQWYGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Benzotriazinone Core Formation

The benzotriazinone ring is synthesized through a cyclization reaction starting from methyl anthranilate. A modified protocol from involves:

  • Bromine-mediated cyclization : Methyl anthranilate reacts with potassium thiocyanate (KSCN) in glacial acetic acid under bromine (Br₂) oxidation to form methyl 2-aminobenzo[d]thiazole-6-carboxylate.

  • Oxidative ring expansion : Treatment with hydrogen peroxide (H₂O₂) in ethanol catalyzed by metalloporphyrins (e.g., iron(III) porphyrin) converts the thiazole intermediate to the benzotriazinone system.

Reaction conditions :

  • Solvent: Ethanol/water (80:20 v/v)

  • Catalyst: 50 ppm iron(III) tetraphenylporphyrin

  • Temperature: 60–80°C

  • Yield: 68–72%.

Propanoyl Side Chain Introduction

The propanoyl linker is introduced via nucleophilic acyl substitution:

  • 3-Chloropropanoyl chloride reacts with the benzotriazinone’s NH group in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

  • The resulting 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl chloride is isolated by distillation under reduced pressure.

Key parameters :

  • Reaction time: 4–6 hours

  • Temperature: 0–5°C (to minimize hydrolysis)

  • Purity: ≥95% (confirmed by ¹H NMR).

Synthesis of 5-Phenyl-2-Amino-1,3-Thiazole-4-Carboxylic Acid

Hantzsch Thiazole Synthesis

The thiazole core is constructed via a cyclocondensation reaction:

  • α-Bromo-4-phenylacetophenone reacts with thiourea in ethanol under reflux.

  • The intermediate 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid is isolated via acid-base extraction.

Optimization challenges :

  • Regioselectivity: Excess thiourea (1.5 equiv) ensures complete conversion of the α-bromoketone.

  • Byproduct formation: Recrystallization from ethanol/water (70:30) removes residual thiourea derivatives.

Alternative Route Using Lawesson’s Reagent

For improved yield, the thiazole ring is formed via thioketone intermediate generation:

  • 4-Phenylacetoacetate reacts with Lawesson’s reagent in toluene to form the thioketone.

  • Cyclization with ammonium acetate yields the 2-amino-thiazole derivative.

Comparative data :

MethodYield (%)Purity (%)Reaction Time (h)
Hantzsch65928
Lawesson’s route78965

Coupling and Esterification

Amide Bond Formation

The benzotriazinone-propanoyl chloride is coupled to the 2-amino-thiazole intermediate using:

  • Schotten-Baumann conditions : Aqueous sodium hydroxide (NaOH) and dichloromethane (DCM) at 0°C.

  • Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF.

Yield optimization :

Coupling AgentSolventTemperature (°C)Yield (%)
EDCl/HOBtDMF2582
DCC/DMAPTHF4075
None (SB)DCM/H₂O068

Methyl Esterification

The carboxylic acid is esterified using dimethyl sulfate in methanol:

  • Reagent : Dimethyl sulfate (1.2 equiv)

  • Base : Potassium carbonate (K₂CO₃)

  • Conditions : Reflux for 3 hours.

Purity analysis :

  • HPLC: 98.5% (C18 column, acetonitrile/water gradient)

  • Melting point: 214–216°C.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazine), 7.89–7.32 (m, 5H, phenyl), 3.87 (s, 3H, OCH₃).

  • IR : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1590 cm⁻¹ (triazine ring).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm)

  • Impurity profile : ≤1.5% (related to unreacted thiazole intermediate).

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

A 10 kg batch was produced using:

  • Continuous flow reactor for benzotriazinone cyclization (residence time: 20 min).

  • Centrifugal partition chromatography for final purification (yield: 76%).

Environmental Considerations

  • Solvent recovery : Ethanol and DCM are recycled via distillation (90% recovery).

  • Catalyst reuse : Metalloporphyrin catalysts are retained for 5 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous molecules, emphasizing key functional groups and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate (Target) C₂₁H₁₆N₆O₄S 448.45 Thiazole, benzotriazinone, methyl ester, amide linker Enzyme inhibition, antimicrobial agents
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l, from ) C₂₅H₁₉BrN₄O₆ 575.35 Triazine, methoxyphenoxy, bromophenol, methyl ester Photodynamic therapy, agrochemicals
4-Oxo-1,2,3-benzotriazin-3(4H)-yl acetamide (Hypothetical analog) C₉H₈N₄O₂ 204.19 Benzotriazinone, acetamide Antibacterial agents

Key Observations:

  • Thiazole vs. Triazine Cores : The target’s thiazole ring may enhance π-stacking interactions in biological targets compared to triazine-based compounds like 5l, which prioritize halogen bonding (e.g., bromine in 5l) .
  • Solubility: The methyl ester in both the target and 5l increases hydrophilicity relative to non-esterified analogs, though the phenyl group in the target may reduce aqueous solubility.

Pharmacological and Physicochemical Properties

  • Benzotriazinone Moieties: Known to inhibit topoisomerases and proteases due to their planar aromatic structure and hydrogen-bonding capabilities. The target’s benzotriazinone may confer similar activity .
  • Thiazole Rings : Commonly associated with antimicrobial and anticancer properties. The phenyl substitution at position 5 could enhance membrane permeability via lipophilic interactions.
  • Synthetic Challenges : The multi-step synthesis of such compounds (e.g., amidation, esterification) often results in moderate yields (40–60%), as seen in triazine derivatives like 5l .

Biological Activity

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 317.36 g/mol

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzotriazinone : The starting material is synthesized through the reaction of benzene derivatives with appropriate reagents to form the benzotriazinone core.
  • Thiazole Ring Formation : The thiazole ring is constructed using a condensation reaction involving thioamide and α-haloketones.
  • Carboxylation and Esterification : The final steps include carboxylation to introduce the carboxylic acid group followed by esterification to yield the methyl ester.

Antimicrobial Activity

Research has indicated that compounds containing benzotriazinone moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound showed promising results against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12.5 µg/mL
S. aureus15.0 µg/mL
P. aeruginosa20.0 µg/mL

Anticancer Activity

The anticancer potential of this compound was evaluated using human liver carcinoma cell lines (HepG2). The results demonstrated that the compound exhibited cytotoxicity with an IC50 value of approximately 8.5 µM, indicating its effectiveness compared to standard chemotherapeutics like doxorubicin (IC50 = 2.06 µM).

Case Studies

  • In Vitro Studies on HepG2 Cells : A study conducted by researchers at Cairo University tested various benzotriazinone derivatives for their anticancer activity. This compound was one of the most potent derivatives identified.
    • Methodology : The MTT assay was utilized to assess cell viability post-treatment.
    • Findings : The compound induced apoptosis in HepG2 cells as evidenced by increased annexin V staining.
  • Structure Activity Relationship (SAR) : Further studies have focused on modifying the side chains of the benzotriazinone structure to enhance its biological activity. Variations in substituents have been linked to improved binding affinity and increased cytotoxicity against cancer cell lines.

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of benzotriazinone derivatives with thiazole intermediates. Key steps include coupling 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl chloride with a 2-amino-5-phenylthiazole-4-carboxylate precursor. Optimization focuses on solvent selection (e.g., DMF or acetonitrile), temperature control (reflux vs. room temperature), and catalyst use (e.g., triethylamine for acid scavenging). Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic techniques validate the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups like the benzotriazinone carbonyl (1680–1700 cm⁻¹) and thiazole C=N (1600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Elemental analysis ensures stoichiometric purity .

Q. How are crystallization protocols designed for X-ray diffraction analysis?

Slow evaporation from a solvent mixture (e.g., dichloromethane/hexane) at controlled temperatures promotes single-crystal growth. Critical factors include solvent polarity, supersaturation levels, and avoidance of impurities. Successful crystallization enables precise determination of bond lengths and angles via X-ray diffraction .

Advanced Research Questions

Q. How do researchers resolve discrepancies in biological activity data between this compound and its structural analogs?

Contradictions often arise from substituent effects (e.g., phenyl vs. fluorophenyl groups). Comparative bioassays under standardized conditions (e.g., enzyme inhibition assays) are paired with computational docking to identify binding affinity variations. For example, fluorinated analogs may exhibit enhanced lipophilicity, altering membrane permeability .

Q. What methodologies study interactions with enzymatic targets?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites, while surface plasmon resonance (SPR) measures real-time binding kinetics. Complementary techniques like isothermal titration calorimetry (ITC) quantify thermodynamic parameters (ΔG, ΔH). For example, benzotriazinone derivatives often target kinases or proteases .

Q. How is computational chemistry integrated to predict reactivity or binding modes?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations model conformational stability in solvated environments. These tools guide synthetic prioritization and reduce experimental trial-and-error .

Q. What strategies address batch-to-batch variability in synthesis?

Reproducibility is ensured through strict control of reaction parameters (e.g., stoichiometry, pH). Advanced purification techniques (HPLC, preparative TLC) isolate impurities. Analytical cross-comparison (e.g., NMR overlay) identifies deviations, while QbD (Quality by Design) frameworks statistically optimize processes .

Q. How is stability evaluated under varying pH and temperature conditions?

Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 40–60°C. Degradation products are monitored via LC-MS, and kinetic modeling (Arrhenius equation) predicts shelf life. Hydrolysis of the ester moiety is a common degradation pathway under alkaline conditions .

Data Contradiction Analysis

Q. How are conflicting solubility or bioavailability data reconciled?

Discrepancies may stem from assay conditions (e.g., DMSO vs. aqueous buffers). Parallel experiments using identical solvents and controls are conducted. Computational logP calculations (e.g., using ChemAxon) complement experimental shake-flask methods to validate solubility trends .

Q. What explains divergent cytotoxicity results across cell lines?

Cell-specific uptake mechanisms (e.g., transporter expression) or metabolic activation pathways (e.g., cytochrome P450 activity) contribute to variability. Co-culture models and gene knockout studies isolate contributing factors. For instance, phenylthiazole derivatives show selectivity in cancer cells overexpressing ABC transporters .

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